N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methoxyindole and 1-methylindole.
Coupling Reaction: The two indole derivatives are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and regulation.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to receptors and enzymes involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-5-methoxytryptamine: Known for its role in regulating sleep-wake cycles.
5-Methoxy-N,N-diisopropyltryptamine: A psychedelic compound with similar structural features.
5-Methoxy-N-acetyltryptamine: Another indole derivative with biological activity
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications .
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide, a compound belonging to the indole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Characteristics
The compound's chemical profile is essential for understanding its biological activity. The following table summarizes its key characteristics:
Property | Value |
---|---|
Molecular Weight | 347.42 g/mol |
Molecular Formula | C21H21N3O2 |
SMILES Notation | Cn1ccc2cc(ccc12)C(NCCc1c[nH]c2ccc(cc12)OC)=O |
LogP | 3.3201 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 2 |
Polar Surface Area | 44.574 Ų |
This compound features a methoxy group, which enhances its reactivity and biological properties, particularly in cancer therapy and anti-inflammatory applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, a study demonstrated that related indole compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. The IC50 values for these compounds were reported in the low micromolar range, indicating potent anticancer activity .
The mechanisms underlying the anticancer effects of this compound may involve:
- Induction of Apoptosis: Studies have shown that indole derivatives can activate apoptotic pathways in cancer cells, leading to increased cell death through caspase activation .
- DNA Interaction: Some indole compounds demonstrate high binding affinity to DNA, which may disrupt replication and transcription processes in rapidly dividing cancer cells .
Anti-inflammatory Activity
Indoles with methoxy groups have also been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit nitric oxide synthase (iNOS) and pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
Several case studies illustrate the efficacy of indole derivatives:
- Study on MCF-7 Cells: A synthesized compound similar to this compound was tested against MCF-7 cells, showing significant growth inhibition with an IC50 value of approximately 5 μM .
- Colorectal Cancer Research: In vitro assays on HCT-116 cells indicated that the compound could induce apoptosis through ROS generation and caspase activation pathways .
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-24-11-9-16-17(4-3-5-20(16)24)21(25)22-10-8-14-13-23-19-7-6-15(26-2)12-18(14)19/h3-7,9,11-13,23H,8,10H2,1-2H3,(H,22,25) |
InChI Key |
NTQNTJFSRFKTSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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